molecular formula C48H59NO17 B024251 7-Xylosyl-10-deacetyltaxol B CAS No. 90332-64-2

7-Xylosyl-10-deacetyltaxol B

Cat. No. B024251
CAS RN: 90332-64-2
M. Wt: 922 g/mol
InChI Key: YAOWLIDDDUBAEI-ZVZSAYPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 7-Xylosyl-10-deacetyltaxol B involves enzymatic and chemical processes. For instance, the separation and enrichment of 7-xylosyl-10-deacetyl paclitaxel have been studied using macroporous resins, demonstrating effective separation from other taxane derivatives through optimized adsorption and desorption conditions (Yu-jie Fu et al., 2008). Moreover, the biotransformation efficiency of β-xylosidase from Dictyoglomus turgidum for removing the xylose group from 7-xylosyltaxanes has been highlighted, showing potential for semi-synthesis applications (Qi Li et al., 2019).

Molecular Structure Analysis

Chemical Reactions and Properties

The chemical properties of 7-Xylosyl-10-deacetyltaxol B, such as its reactivity towards various chemical agents and enzymes, play a crucial role in its synthesis and modification. Studies on the enzymatic hydrolysis of 7-Xylosyl-10-deacetyltaxol to 10-deacetyltaxol have provided valuable information on the chemical reactions it undergoes and its potential as a precursor for the synthesis of more potent derivatives (Kang Wang et al., 2011).

Physical Properties Analysis

The physical properties of 7-Xylosyl-10-deacetyltaxol B, including its solubility, stability, and crystallinity, are essential for its processing, formulation, and therapeutic application. The transport study of this hydrophilic paclitaxel derivative by human intestinal epithelial Caco-2 cells has shed light on its absorption characteristics, indicating its potential for oral bioavailability (Shougang Jiang et al., 2010).

Chemical Properties Analysis

Further research into the chemical properties of 7-Xylosyl-10-deacetyltaxol B, such as its interaction with cellular targets and its metabolic pathways, is crucial for understanding its mechanism of action and optimizing its therapeutic efficacy. The study on the improvement of 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production from 7-β-xylosyl-10-deacetyltaxol derivatives underscores the importance of enzymatic modifications in enhancing the production of clinically relevant compounds (Bing-Juan Li et al., 2017).

Scientific Research Applications

  • Conversion to 10-Deacetyltaxol for Anticancer Drugs : Enterobacter sp. CGMCC 2487 effectively converts 7-xylosyl-10-deacetyltaxol to 10-deacetyltaxol, which is a useful intermediate in the semisynthesis of paclitaxel and other taxane-based anticancer drugs (Wang et al., 2011).

  • Targeting Mitochondrial Permeability in Cancer Cells : 7-xylosyl-10-deacetylpaclitaxel may target the mitochondrial permeability transition pore, causing apoptosis in cancer cells. Oxidative damage plays a role in this process, suggesting a mechanism for its anticancer activity (Jiang et al., 2011).

  • Biocatalytic Production for Paclitaxel : LXYL-P1-2 immobilized on magnetic nanoparticles shows potential for the efficient biocatalytic production of 10-deacetyltaxol, which could be utilized in paclitaxel production (Zou et al., 2021).

  • Chromatography Purification for Large-scale Production : An industrial preparative chromatography purification scheme has been developed to purify 10-deacetylpaclitaxel (96% purity) from 7-xylosyl-10-deacetylpaclitaxel in large-scale production, enabling the production of paclitaxel (Liu et al., 2013).

  • Moraxella sp. in Semisynthesis of Paclitaxel : Moraxella sp. bacteria can remove the xylosyl group from 7-xylosyltaxanes, making them available for the semisynthesis of paclitaxel, a promising anticancer treatment (Hanson et al., 1997).

  • Enzyme Applications in Paclitaxel Production : Engineered yeast with a glycoside hydrolase gene from Lentinula edodes effectively bioconverts 7-xylosyl-10-deacetyltaxol into 10-deacetyltaxol, enabling the industrial production of semi-synthetic paclitaxel (Liu & Zhu, 2015).

  • Pharmacokinetic Studies : The development of an LC-MS/MS method effectively determines 7-xylosyl-10-deacetylpaclitaxel in rat plasma, providing valuable information for pharmacokinetic studies (Jiang et al., 2009).

Safety And Hazards

According to the Material Safety Data Sheet, it is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment . In case of contact with eyes, immediately flush eyes with plenty of water for at least 15 minutes .

Future Directions

The bioconversion of 7-β-xylosyl-10-deacetyltaxol to 10-deacetyltaxol, a useful intermediate for the semisynthesis of paclitaxel or other taxane-based anticancer drugs by a novel bacterial strain, Enterobacter sp. CGMCC 2487, would be an alternative for the practical application in the future .

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H59NO17/c1-8-23(2)41(57)49-33(26-15-11-9-12-16-26)36(54)43(59)63-29-20-48(60)40(65-42(58)27-17-13-10-14-18-27)38-46(7,39(56)35(53)32(24(29)3)45(48,5)6)30(19-31-47(38,22-62-31)66-25(4)50)64-44-37(55)34(52)28(51)21-61-44/h8-18,28-31,33-38,40,44,51-55,60H,19-22H2,1-7H3,(H,49,57)/b23-8+/t28-,29+,30+,31-,33+,34+,35-,36-,37-,38+,40+,44+,46-,47+,48-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOWLIDDDUBAEI-ZVZSAYPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H59NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601309623
Record name 10-Deacetyl-7-xylosyltaxol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

922.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Xylosyl-10-deacetyltaxol B

CAS RN

90332-64-2
Record name 10-Deacetyl-7-xylosyltaxol B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90332-64-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Deacetyl-7-xylosyltaxol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601309623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Xylosyl-10-deacetyltaxol B
Reactant of Route 2
7-Xylosyl-10-deacetyltaxol B
Reactant of Route 3
7-Xylosyl-10-deacetyltaxol B
Reactant of Route 4
7-Xylosyl-10-deacetyltaxol B
Reactant of Route 5
7-Xylosyl-10-deacetyltaxol B
Reactant of Route 6
7-Xylosyl-10-deacetyltaxol B

Citations

For This Compound
7
Citations
G Theodoridis, G Laskaris, CF De Jong… - … of chromatography A, 1998 - Elsevier
Reversed-phase HPLC was used for the determination of paclitaxel and related compounds in both isocratic and gradient mode, using four different HPLC columns. With the selected …
Number of citations: 58 www.sciencedirect.com
T Nguyen, J Eshraghi, G Gonyea, R Ream… - … of Chromatography A, 2001 - Elsevier
… Peaks: 1=10-deacetylbaccatin III, 2=baccatin III, 3=7-xylosyl-10-deacetyltaxol B, 4=7-xylosyl-10-deacetyltaxol, 5=taxinine M, 6=7-xylosyl-10-deacetyltaxol C, 7=10-deacetyltaxol, 8=7-…
Number of citations: 39 www.sciencedirect.com
J Muthumary, S Sashirekha - sciresol.s3.us-east-2.amazonaws …
… (877.6 m/z), 10 DAB III (563.7 m/z), 7 xylosyl 10 deacetyltaxol B (924 m/z), 10 deacetyltaxol (813.8 m/z), 7 xylosyltaxol (986 m/z) and 7 Epi 10 deacetyltaxol (813.8 m/z). Docetaxel (…
P Sandra, G Vanhoenacker, M Steenbeke… - LC-GC …, 2016 - search.ebscohost.com
On-line two-dimensional liquid chromatography (2D-LC) embracing mainly comprehensive LC (LCxLC) and multiple heart-cutting LC (mLC-LC) offers new opportunities for in-depth …
Number of citations: 6 search.ebscohost.com
G Theodoridis, CF De Jong, G Laskaris, R Verpoorte - Chromatographia, 1998 - Springer
… A mixture of 10-DAB III (D), baccatin III, 7-xylosyl-10-deacetyltaxol B, taxinine M, 7-xylosyl-10-deacetyltaxol, 7-xylosyl-10-deacetyltaxol C, 10-deacetyltaxol, 7-xylosyltaxol, cephalo…
Number of citations: 36 link.springer.com
VS Parmar, A Jha, KS Bisht, P Taneja, SK Singh… - Phytochemistry, 1999 - Elsevier
Yew trees, taxonomically classified under the genus Taxus, are sources of a number of physiologically active compounds of different classes. Taxane derivatives with various carbon …
Number of citations: 192 www.sciencedirect.com
W Long, J Henderson - Agilent Technologies publication
Number of citations: 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.